7-(But-2-yn-1-yl)-8-ethoxy-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (Linagliptin Impurity)
CAS No.:
Cat. No.: VC13816264
Molecular Formula: C22H22N6O3
Molecular Weight: 418.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22N6O3 |
|---|---|
| Molecular Weight | 418.4 g/mol |
| IUPAC Name | 7-but-2-ynyl-8-ethoxy-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione |
| Standard InChI | InChI=1S/C22H22N6O3/c1-5-7-12-27-18-19(25-21(27)31-6-2)26(4)22(30)28(20(18)29)13-17-23-14(3)15-10-8-9-11-16(15)24-17/h8-11H,6,12-13H2,1-4H3 |
| Standard InChI Key | HAGSIEOHWJJRAJ-UHFFFAOYSA-N |
| SMILES | CCOC1=NC2=C(N1CC#CC)C(=O)N(C(=O)N2C)CC3=NC4=CC=CC=C4C(=N3)C |
| Canonical SMILES | CCOC1=NC2=C(N1CC#CC)C(=O)N(C(=O)N2C)CC3=NC4=CC=CC=C4C(=N3)C |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound, with the systematic name 7-but-2-ynyl-8-ethoxy-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione, features a purine-dione core substituted with ethoxy, butynyl, methyl, and quinazolinylmethyl groups. Its molecular formula, C₂₂H₂₂N₆O₃, corresponds to a molecular weight of 418.4 g/mol. The structure integrates a xanthine derivative framework, common to linagliptin-related compounds, with modifications at positions 1, 7, and 8 contributing to its impurity profile.
Key Structural Features:
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Purine-2,6-dione backbone: Provides the scaffold for hydrogen bonding and enzymatic interactions.
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8-Ethoxy group: Influences solubility and metabolic stability.
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7-But-2-ynyl chain: A hydrophobic substituent affecting molecular conformation.
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1-((4-Methylquinazolin-2-yl)methyl) moiety: Enhances binding affinity through aromatic stacking .
Spectroscopic Confirmation
Structural elucidation relies on high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). The Standard InChIKey (HAGSIEOHWJJRAJ-UHFFFAOYSA-N) and SMILES (CCOC1=NC2=C(N1CC#CC)C(=O)N(C(=O)N2C)CC3=NC4=CC=CC=C4C(=N3)C) provide unambiguous identifiers for database referencing. In forced degradation studies, analogous impurities exhibit diagnostic fragments in LC-Q-ToF-MS, such as m/z 418.4 ([M+H]⁺), aligning with the molecular weight .
Synthetic Pathways and Degradation Mechanisms
Origin During API Synthesis
This impurity arises during linagliptin synthesis, particularly in steps involving nucleophilic substitution or alkylation. Patent CN113968876A delineates a pathway where 8-bromo-7-(2-butynyl)-3-methylxanthine reacts with 2-chloromethyl-4-methylquinazoline under basic conditions . Incomplete purification or side reactions at elevated temperatures may introduce the ethoxy group at position 8, leading to the impurity .
Forced Degradation Studies
Linagliptin exhibits sensitivity to acidic and oxidative conditions, generating degradants above 5% under stress . In acid hydrolysis (60°C, 24 hours), protonation of the quinazoline nitrogen facilitates cleavage of the methylene bridge, yielding fragments that recombine to form the impurity . Oxidative pathways, though less prevalent, involve peroxide-mediated attack on the purine ring, though this impurity is more characteristic of acid degradation .
| Condition | Temperature | Duration | Degradation (%) | Major Impurities |
|---|---|---|---|---|
| Acidic (0.1N HCl) | 60°C | 24h | 16.42 | AD1 (1.06 RRT), AD2 (1.29 RRT) |
| Oxidative (H₂O₂) | 60°C | 24h | 8.95 | Peroxide-derived oxidants |
Analytical Methods for Detection and Quantification
Chromatographic Techniques
Reverse-phase HPLC with photodiode array (PDA) detection remains the gold standard. A typical method employs:
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Column: C18 (250 mm × 4.6 mm, 5 µm)
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Mobile phase: Gradient of acetonitrile and phosphate buffer (pH 3.0)
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Flow rate: 1.0 mL/min
The impurity elutes at a relative retention time (RRT) of ~1.06 compared to linagliptin (RRT 1.00), enabling baseline separation .
Method Validation Parameters
Per ICH Q2(R1), validation includes specificity, linearity, precision, and accuracy.
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (R²) | 0.999 over 0.02–0.5 µg/mL | R² ≥ 0.990 |
| Precision (RSD) | 1.2% (n=6) | RSD ≤ 2.0% |
| Accuracy | 98.5–101.3% recovery | 90–110% |
| LOD | 0.008 µg/mL | - |
| LOQ | 0.025 µg/mL | - |
Data derived from spiked recovery studies demonstrate robustness, with relative standard deviations (RSD) <2% for intra-day and inter-day precision .
| Storage Condition | Duration | Impurity Increase (%) |
|---|---|---|
| 40°C/75% RH | 3 months | 0.18 |
| 25°C/60% RH | 6 months | 0.09 |
Regulatory and Industrial Implications
Patent Landscape
Patent WO2015107536A2 highlights strategies to minimize this impurity during linagliptin synthesis, advocating for low-temperature alkylation (≤40°C) and silica gel chromatography for purification . Concurrently, CN113968876A discloses a dimerization pathway under basic conditions, underscoring the need for pH control during manufacturing .
Quality Control Protocols
Routine monitoring employs LC-MS/MS for structural confirmation and HPLC-UV for quantitation. Batch release specifications require impurity levels ≤0.15% (w/w), validated through six replicate analyses .
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